molecular formula C84H154N6O40 B13832502 GD1a-Ganglioside

GD1a-Ganglioside

Cat. No.: B13832502
M. Wt: 1888.1 g/mol
InChI Key: PLLLCEYCBUPZIU-NCOAJCKSSA-N
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Description

GD1a-Ganglioside is a sialylated glycosphingolipid, predominantly found in the nervous system. It is one of the major gangliosides in mammalian brains, playing a crucial role in cell signaling, neuroprotection, and cell-cell communication. Gangliosides, including this compound, are essential components of the neuronal cell membrane and are involved in various physiological processes such as cell differentiation, neuroprotection, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GD1a-Ganglioside involves several key steps, including α-selective sialylation and the introduction of the ceramide moiety into the oligosaccharide chain. Two major strategies are commonly used: the traditional method and the glucosylceramide cassette approach. The traditional method involves preparing the entire oligosaccharide framework and then linking it to the ceramide moiety. The glucosylceramide cassette approach involves coupling glucose and ceramide early in the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. The genes responsible for the biosynthesis of this compound, such as St3gal2 and St3gal3, are crucial for the terminal sialylation of gangliosides in the brain .

Chemical Reactions Analysis

Types of Reactions: GD1a-Ganglioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include sialyltransferases for sialylation, glycosyltransferases for glycosylation, and various oxidizing and reducing agents. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors.

Major Products: The major products formed from these reactions include modified gangliosides with altered sialic acid content and structure, which can have different biological activities and functions .

Scientific Research Applications

GD1a-Ganglioside has numerous scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a model compound for studying glycosylation and sialylation processes. It is also used in the synthesis of other complex glycosphingolipids.

Biology: In biology, this compound plays a vital role in cell signaling, neuroprotection, and cell-cell communication. It is involved in the development and maintenance of the nervous system .

Medicine: In medicine, this compound is studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. It is also investigated for its role in neuroprotection and nerve regeneration .

Industry: In the industry, this compound is used in the production of diagnostic tools and therapeutic agents. It is also utilized in the development of vaccines and other biopharmaceutical products .

Mechanism of Action

GD1a-Ganglioside exerts its effects through various molecular targets and pathways. It is involved in the modulation of membrane proteins and ion channels, cell signaling, and cell-cell communication. This compound interacts with specific receptors and proteins on the cell surface, leading to the activation of signaling pathways such as MAPKs and NF-κB . These pathways play a crucial role in regulating cellular responses to external stimuli and maintaining cellular homeostasis .

Comparison with Similar Compounds

  • GM1-Ganglioside
  • GD1b-Ganglioside
  • GT1b-Ganglioside

Each of these gangliosides has distinct roles in the nervous system and contributes to various physiological processes. GD1a-Ganglioside is particularly important for its role in neuroprotection and cell signaling .

Properties

Molecular Formula

C84H154N6O40

Molecular Weight

1888.1 g/mol

IUPAC Name

(2R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C84H148N4O40.2H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(97)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)43-117-78-68(110)66(108)73(54(40-92)120-78)125-79-69(111)67(109)72(55(41-93)121-79)123-77-61(86-46(4)96)65(107)71(53(39-91)119-77)124-80-70(112)76(128-84(82(115)116)36-50(99)59(85-45(3)95)74(127-84)62(104)51(100)37-89)64(106)56(122-80)44-118-83(81(113)114)35-49(98)60(88-58(103)42-94)75(126-83)63(105)52(101)38-90;;/h31,33,47-56,59-80,89-94,97-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,95)(H,86,96)(H,87,102)(H,88,103)(H,113,114)(H,115,116);2*1H3/b33-31+;;/t47-,48+,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63+,64-,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76-,77-,78+,79-,80-,83+,84-;;/m0../s1

InChI Key

PLLLCEYCBUPZIU-NCOAJCKSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N

Origin of Product

United States

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